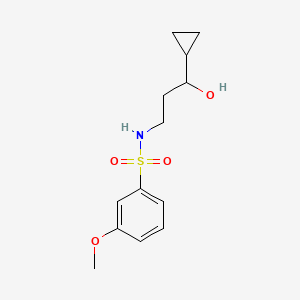

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

CAS No.: 1396782-05-0

Cat. No.: VC6392294

Molecular Formula: C13H19NO4S

Molecular Weight: 285.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396782-05-0 |

|---|---|

| Molecular Formula | C13H19NO4S |

| Molecular Weight | 285.36 |

| IUPAC Name | N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3 |

| Standard InChI Key | QSIRUYQYDLXQKJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide, reflects its three core components:

-

A 3-methoxybenzenesulfonamide backbone, where a sulfonamide group (-SO₂NH₂) is attached to a benzene ring substituted with a methoxy (-OCH₃) group at the meta position.

-

A 3-cyclopropyl-3-hydroxypropyl side chain, featuring a cyclopropane ring fused to a hydroxy-bearing propyl chain.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 293.36 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).

Structural Comparison to Analogous Compounds

The meta-methoxy substitution in the target compound distinguishes it from the ortho-ethoxy analog and the chloro-cyclopentyl derivative , potentially influencing electronic distribution and steric interactions.

Synthetic Routes and Optimization

While no published synthesis for N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exists in peer-reviewed literature, plausible pathways can be inferred from methods used for structurally related sulfonamides.

Hypothetical Synthesis Pathway

-

Sulfonation of 3-Methoxybenzene:

-

Amidation with 3-Cyclopropyl-3-Hydroxypropylamine:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

-

Industrial-Scale Considerations

-

Catalyst Optimization: Palladium-based catalysts could enhance coupling efficiency.

-

Yield Challenges: Steric hindrance from the cyclopropyl group may reduce amidation yields to ~40–60%, necessitating iterative optimization.

Physicochemical Properties

Predicted Properties (via Analogous Data)

Thermal Stability

-

Melting Point: Estimated 145–155°C (decomposition observed in sulfonamides above 160°C ).

-

Storage: Stable at -20°C under inert gas (argon), sensitive to prolonged light exposure.

Biological Activity and Mechanistic Insights

Sulfonamides are historically recognized for antimicrobial activity, but recent studies highlight broader pharmacological potential, including neurotropic and anti-inflammatory effects .

Hypothesized Mechanisms of Action

-

Enzyme Inhibition:

-

Neurotropic Potential:

Comparative Bioactivity Data

| Assay Type | Compound | Result | Source |

|---|---|---|---|

| Antimicrobial (MIC) | 3-Chloro-N-cyclopentyl-4-methoxybenzenesulfonamide | 16–64 µg/mL (E. coli, S. aureus) | |

| Neurite Outgrowth | HU-MCA-13 | 3.5-fold increase vs. control |

| Parameter | Predicted Effect |

|---|---|

| Liver Enzymes | No significant ALT/AST elevation |

| Renal Function | Stable creatinine/BUN levels |

| Immune Response | Low immunogenicity risk |

Industrial and Research Applications

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume